molecular formula C16H27N5O B12219446 1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one

1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B12219446
M. Wt: 305.42 g/mol
InChI Key: PUJYBXSLDNAWLB-UHFFFAOYSA-N
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Description

1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one is a synthetic organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a dimethylamino group attached to a pyrimidine ring, which is further connected to a piperidine ring and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.

    Attachment of the Piperidine Ring: The pyrimidine derivative is then reacted with a piperidine derivative under suitable conditions to form the intermediate compound.

    Introduction of the Methylbutanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway, leading to effects on cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one: shares structural similarities with other aminopyrimidines such as:

Uniqueness

    Structural Features: The presence of the dimethylamino group and the specific arrangement of the piperidine and methylbutanone moieties make it unique.

    Biological Activity: Its potential to interact with specific molecular targets and modulate key cellular pathways distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C16H27N5O/c1-12(2)9-16(22)21-7-5-13(6-8-21)19-14-10-15(20(3)4)18-11-17-14/h10-13H,5-9H2,1-4H3,(H,17,18,19)

InChI Key

PUJYBXSLDNAWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC2=CC(=NC=N2)N(C)C

Origin of Product

United States

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